

Phenylpropenes: A Technical Overview of Structure and Spectroscopic Data

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "Phenylpyropene A" does not correspond to a recognized chemical compound in scientific literature. It is likely a misnomer for compounds belonging to the phenylpropene class. Phenylpropenes are a diverse group of organic compounds characterized by a phenyl ring attached to a propene chain.[1] They are of significant interest in chemical and pharmaceutical research due to their varied biological activities and presence in numerous natural products.

This guide provides a detailed overview of the chemical structures and spectroscopic data for key phenylpropene isomers: allylbenzene, anethole, and 2-phenylpropene.

Chemical Structures

The fundamental structure of phenylpropene consists of a C6H5- group bonded to a three-carbon unsaturated chain (C3H5). The position of the double bond in the propene chain and the substitution pattern on the phenyl ring give rise to numerous isomers.[1]

Allylbenzene (3-Phenyl-1-propene): Features a phenyl group attached to the terminal carbon of the allyl group.[2]

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene): A substituted phenylpropene with a methoxy group on the phenyl ring. It exists as cis (Z) and trans (E) isomers, with the trans isomer being more common.[3]



2-Phenylpropene (α -Methylstyrene): Characterized by a phenyl group attached to the second carbon of the propene chain.[4]

Spectroscopic Data

The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the aforementioned phenylpropene isomers.

Allylbenzene

Table 1: NMR Spectroscopic Data for Allylbenzene (C9H10)

¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Aromatic-H	7.35 - 7.15	m	5H	_
Vinylic-H	6.05 - 5.85	m	1H	
Vinylic-H	5.15 - 5.05	m	2H	-
Allylic-H	3.40	d	6.7	2H

¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm	Assignment
Aromatic C	140.4	C-ipso
Vinylic CH	137.8	-CH=
Aromatic CH	128.5	C-ortho, C-meta
Aromatic CH	126.1	C-para
Vinylic CH ₂	115.7	=CH ₂
Allylic CH2	40.1	-CH₂-

Data sourced from publicly available spectral databases.

Table 2: Mass Spectrometry Data for Allylbenzene (C9H10)



Technique	m/z	Relative Intensity (%)	Assignment
EI-MS	118	83	[M]+
117	100	[M-H] ⁺	
91	34	[C7H7]+	_
65	10	[C₅H₅] ⁺	_

Data sourced from NIST Mass Spectrometry Data Center.[5]

Anethole (trans-isomer)

Table 3: NMR Spectroscopic Data for trans-Anethole (C10H12O)

¹H NMR (CDCl₃)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Aromatic-H	7.26	d	8.8	2H
Aromatic-H	6.84	d	8.8	2H
Vinylic-H	6.37	dq	15.7, 1.5	1H
Vinylic-H	6.09	dq	15.7, 6.6	1H
Methoxy-H	3.79	S	ЗН	
Methyl-H	1.85	dd	6.6, 1.5	3H

Data sourced from various literature sources.[6][7]



¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm	Assignment
Aromatic C-O	158.7	C-para
Aromatic C	130.9	C-ipso
Vinylic CH	130.4	Ar-CH=
Aromatic CH	126.8	C-ortho
Vinylic CH	125.1	=CH-CH₃
Aromatic CH	113.8	C-meta
Methoxy CH₃	55.2	-OCH₃
Methyl CH₃	18.3	=CH-CH₃

Data sourced from various literature sources.[6][8]

Table 4: Mass Spectrometry Data for Anethole (C10H12O)

Technique	m/z	Relative Intensity (%)	Assignment
EI-MS	148	100	[M]+
133	30	[M-CH₃] ⁺	
117	45	[M-OCH₃]+	_
105	25	[M-C ₃ H ₇] ⁺	
91	20	[C7H7]+	_
77	25	[C ₆ H ₅] ⁺	

Data sourced from NIST Mass Spectrometry Data Center and other literature.[9][10]

2-Phenylpropene

Table 5: NMR Spectroscopic Data for 2-Phenylpropene (C9H10)



¹H NMR (CDCl₃)	Chemical Shift (δ) ppm	Multiplicity	Assignment
Aromatic-H	7.45 - 7.20	m	5H
Vinylic-H	5.38	S	1H
Vinylic-H	5.10	S	1H
Methyl-H	2.15	S	3H

Data sourced from publicly available spectral databases.[11]

¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm	Assignment
Vinylic C	149.8	=C(Ph)CH₃
Aromatic C	141.6	C-ipso
Aromatic CH	128.2	C-ortho, C-meta
Aromatic CH	127.4	C-para
Aromatic CH	126.1	
Vinylic CH2	113.0	=CH ₂
Methyl CH₃	24.3	-CH₃

Data sourced from publicly available spectral databases.

Table 6: Mass Spectrometry Data for 2-Phenylpropene (C9H10)



Technique	m/z	Relative Intensity (%)	Assignment
EI-MS	118	100	[M] ⁺
117	63	[M-H] ⁺	
103	45	[M-CH ₃] ⁺	_
91	17	[C7H7]+	
78	29	[C ₆ H ₆] ⁺	_
77	19	[C ₆ H ₅] ⁺	_

Data sourced from publicly available spectral databases.[11]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like phenylpropenes is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with key analyte resonances.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a simple pulse-acquire (zg).
 - Set appropriate parameters including spectral width, acquisition time, relaxation delay, and number of scans to achieve adequate signal-to-noise.



- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a standard one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30).
 - Use a wider spectral width compared to ¹H NMR.
 - A greater number of scans is typically required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
 - Process the data similarly to the ¹H NMR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for EI-MS analysis, often coupled with Gas Chromatography (GC), is as follows:

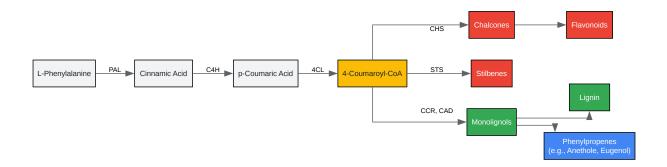
- Sample Introduction:
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane, ethyl acetate).
 - \circ Inject a small volume (e.g., 1 μ L) into the GC-MS system. The GC column separates the components of the sample before they enter the mass spectrometer.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M+), and to fragment in a characteristic pattern.
- Mass Analysis:



- The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:
 - An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Phenylpropanoid Biosynthesis Pathway

Phenylpropenes are synthesized in plants via the phenylpropanoid pathway, which starts from the amino acid phenylalanine.[12][13] This pathway is central to the biosynthesis of a vast array of plant secondary metabolites.



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